Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. In the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and fundamental principles of spectroscopic interpretation. Furthermore, this guide outlines detailed experimental protocols for acquiring high-quality NMR and MS data, ensuring a self-validating system for researchers in organic synthesis and drug development.
Introduction: The Structural Significance of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules. The pyrimidine ring is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The presence of a bromine atom at the 5-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the tetrahydropyran moiety can influence the compound's solubility, metabolic stability, and binding interactions.
Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. NMR and MS are indispensable analytical techniques for these purposes. This guide offers a detailed roadmap for the acquisition and interpretation of this critical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine and provide a robust protocol for data acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the tetrahydropyran ring. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the bromine substituent.
graph "Molecular_Structure_with_Proton_Assignments" {
layout=neato;
node [shape=none, fontsize=10];
edge [style=invis];
// Molecule structure
N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"];
C2 [label="C", pos="-1.2,0.5!", color="#202124", fontcolor="#FFFFFF"];
N3 [label="N", pos="-1.2,-0.5!", color="#4285F4", fontcolor="#FFFFFF"];
C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"];
C5 [label="C", pos="1.2,-0.5!", color="#202124", fontcolor="#FFFFFF"];
C6 [label="C", pos="1.2,0.5!", color="#202124", fontcolor="#FFFFFF"];
Br [label="Br", pos="2.4,-0.8!", color="#EA4335", fontcolor="#FFFFFF"];
C7 [label="C", pos="-2.4,0.8!", color="#202124", fontcolor="#FFFFFF"];
H_C7 [label="H", pos="-2.4,1.5!", color="#34A853", fontcolor="#FFFFFF"];
C8_12 [label="CH2", pos="-3.6,0.2!", color="#202124", fontcolor="#FFFFFF"];
C9_11 [label="CH2", pos="-3.6,-1.2!", color="#202124", fontcolor="#FFFFFF"];
O10 [label="O", pos="-4.8,-0.5!", color="#EA4335", fontcolor="#FFFFFF"];
H6 [label="H", pos="2.1,0.8!", color="#34A853", fontcolor="#FFFFFF"];
H4 [label="H", pos="0,-1.7!", color="#34A853", fontcolor="#FFFFFF"];
// Edges for bonds
N1 -- C2 [style=solid];
C2 -- N3 [style=solid];
N3 -- C4 [style=solid];
C4 -- C5 [style=solid];
C5 -- C6 [style=solid];
C6 -- N1 [style=solid];
C5 -- Br [style=solid];
C2 -- C7 [style=solid];
C7 -- C8_12 [style=solid];
C8_12 -- O10 [style=solid];
O10 -- C9_11 [style=solid];
C9_11 -- C7 [style=solid];
C6 -- H6 [style=solid];
C4 -- H4 [style=solid];
C7 -- H_C7 [style=solid];
// Labels for proton assignments
label_H6 [label="H-6", pos="2.5,1.2!", fontcolor="#34A853"];
label_H4 [label="H-4", pos="0,-2.1!", fontcolor="#34A853"];
label_H_C7 [label="H-a", pos="-2,1.8!", fontcolor="#34A853"];
label_H_C8_12_ax [label="H-b (ax)", pos="-3.9,0.7!", fontcolor="#34A853"];
label_H_C8_12_eq [label="H-b (eq)", pos="-3.2,-0.2!", fontcolor="#34A853"];
label_H_C9_11_ax [label="H-c (ax)", pos="-3.9,-1.7!", fontcolor="#34A853"];
label_H_C9_11_eq [label="H-c (eq)", pos="-3.2,-0.8!", fontcolor="#34A853"];
}
Figure 1. Structure of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine with proton assignments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-6 | ~8.8 | Singlet | 2H |
| H-b (eq), H-c (eq) | ~4.1 | Doublet of Doublets | 2H |
| H-c (ax), H-b (ax) | ~3.6 | Triplet of Doublets | 2H |
| H-a | ~3.3 | Multiplet | 1H |
| H-d (eq), H-e (eq) | ~2.1 | Multiplet | 2H |
| H-d (ax), H-e (ax) | ~1.9 | Multiplet | 2H |
Note: The chemical shifts of the pyrimidine protons are anticipated to be in the downfield region due to the deshielding effect of the two nitrogen atoms. The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to axial and equatorial relationships.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to be significantly downfield due to the influence of the electronegative nitrogen atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~168 |
| C-4, C-6 | ~158 |
| C-5 | ~115 |
| C-b, C-c | ~68 |
| C-a | ~40 |
| C-d, C-e | ~32 |
Note: The carbon directly attached to the two nitrogen atoms (C-2) will be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.
Experimental Protocol for NMR Data Acquisition
The following protocol is a self-validating system for acquiring high-quality NMR data.
digraph "NMR_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" {
label="Sample Preparation";
style="rounded";
bgcolor="#FFFFFF";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_acq" {
label="Data Acquisition";
style="rounded";
bgcolor="#FFFFFF";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_proc" {
label="Data Processing";
style="rounded";
bgcolor="#FFFFFF";
node [fillcolor="#FBBC05", fontcolor="#202124"];
}
transfer -> instrument [lhead="cluster_acq", ltail="cluster_prep", minlen=2];
C13_acq -> ft [lhead="cluster_proc", ltail="cluster_acq", minlen=2];
}
Figure 2. A generalized workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural information.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment | Notes |
| 243/245 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 158/160 | [M - C₅H₉O]⁺ | Loss of the tetrahydropyran moiety. |
| 85 | [C₅H₉O]⁺ | Tetrahydropyran fragment. |
Proposed Fragmentation Pathway
The fragmentation pattern will likely involve the cleavage of the bond between the pyrimidine and tetrahydropyran rings.
digraph "MS_Fragmentation_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes
molecular_ion [label="[M]⁺\nm/z 243/245", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pyrimidine_fragment [label="[C₄H₂BrN₂]⁺\nm/z 158/160", fillcolor="#EA4335", fontcolor="#FFFFFF"];
thp_fragment [label="[C₅H₉O]⁺\nm/z 85", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
molecular_ion -> pyrimidine_fragment [label="- C₅H₉O"];
molecular_ion -> thp_fragment [label="- C₄H₂BrN₂"];
}
Figure 3. A simplified proposed fragmentation pathway for 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine.
Experimental Protocol for Mass Spectrometry Data Acquisition
Conclusion
This technical guide provides a comprehensive framework for the spectral characterization of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. The predicted ¹H and ¹³C NMR and mass spectral data, in conjunction with the detailed experimental protocols, offer a robust system for the structural verification and quality control of this important synthetic intermediate. Adherence to these guidelines will ensure the generation of high-quality, reliable data, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
IOSR Journal. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
Sources